molecular formula C10H10N2O3 B13841834 Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13841834
M. Wt: 206.20 g/mol
InChI Key: XVUYSAAJKOALKP-UHFFFAOYSA-N
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Description

Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3. It belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The reaction proceeds through cyclocondensation to form the pyrazolopyridine core, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-5-3-4-8-7(10(13)15-2)6-11-12(8)9/h3-6H,1-2H3

InChI Key

XVUYSAAJKOALKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C=NN21)C(=O)OC

Origin of Product

United States

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